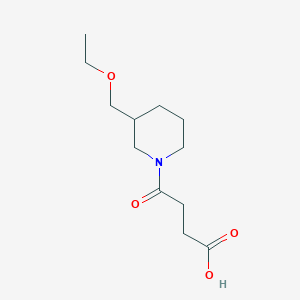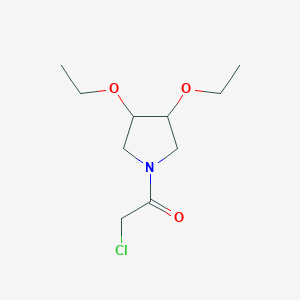
2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H18ClNO3 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Gas Separation Technologies
In the context of gas separations, research on stabilized room temperature ionic liquid membranes (SILMs) offers valuable insights. SILMs have shown to outperform standard polymers in CO2/N2 and CO2/CH4 separations, suggesting that compounds with unique chemical properties could play a role in the development of new room temperature ionic liquids (RTILs) and SILMs. Such advancements could enhance the efficiency of gas separation processes, which is critical in industries ranging from petrochemical processing to environmental management (Scovazzo, 2009).
Environmental Impact and Occupational Safety
The study of occupational exposure to chlorinated solvents reveals the importance of understanding the environmental and health impacts of chemical compounds. Chlorinated aliphatic solvents have been linked to adverse health effects, indicating the need for thorough risk assessments and the development of safer alternatives (Ruder, 2006).
Synthesis and Structural Properties
Research into the synthesis and structural properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcases the exploration of chemical reactions and the potential for developing new materials with specific desired properties (Issac & Tierney, 1996). This area of research is vital for pharmaceuticals, materials science, and chemical engineering.
Endocrine Disruptors and Environmental Toxicology
The study of DDT and its metabolites as endocrine disruptors highlights the intersection of environmental toxicology and public health. Understanding the mechanisms through which chemicals interact with biological systems is crucial for assessing risks and developing safer compounds (Burgos-Aceves et al., 2021).
Novel Brominated Flame Retardants
Exploration of novel brominated flame retardants in various environments emphasizes the ongoing need for chemicals that ensure safety while minimizing environmental impact. This research area is relevant for fire safety in materials engineering and environmental protection (Zuiderveen, Slootweg, & de Boer, 2020).
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been associated with bioactive molecules with target selectivity .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a way that leads to changes in the targets’ function or activity.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules like this one can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It is known that compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its environment .
Analyse Biochimique
Biochemical Properties
2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cysteine residues in proteins, forming covalent bonds that can modulate protein function. It has been utilized in chemoproteomic studies to identify and characterize cysteine-reactive sites in proteins . The nature of these interactions often involves the formation of a covalent bond between the chloro group of the compound and the thiol group of cysteine residues, leading to potential inhibition or activation of enzyme activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modifying key signaling proteins through covalent interactions. For instance, it can alter the activity of kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through covalent modification of cysteine residues in proteins. This interaction can lead to enzyme inhibition or activation, depending on the target protein . The compound’s chloro group is highly reactive, allowing it to form stable covalent bonds with thiol groups in cysteine residues. This modification can result in conformational changes in the protein, altering its activity and function. Additionally, this compound can influence gene expression by binding to transcription factors and modifying their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation in the presence of strong nucleophiles or under extreme pH conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it has been used to probe protein function and signaling pathways over extended periods.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can selectively modify target proteins without causing significant toxicity . At higher doses, it can lead to adverse effects, including cytotoxicity and organ damage. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, necessitating careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes that metabolize xenobiotic compounds . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been shown to accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can interact with resident proteins . Post-translational modifications, such as phosphorylation or ubiquitination, can influence the compound’s localization and targeting to specific cellular compartments, thereby modulating its biochemical effects.
Propriétés
IUPAC Name |
2-chloro-1-(3,4-diethoxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3/c1-3-14-8-6-12(10(13)5-11)7-9(8)15-4-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNXRGMCYDEVJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



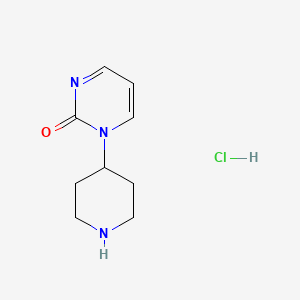

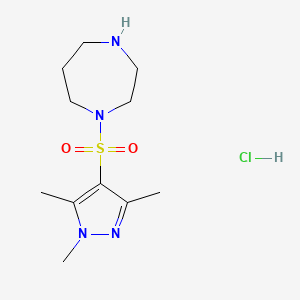
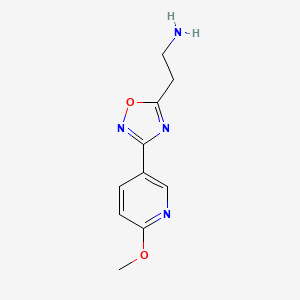
![[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1478205.png)
![3,9-Diazaspiro[5.5]undec-3-yl(2-fluorophenyl)methanone hydrochloride](/img/structure/B1478208.png)


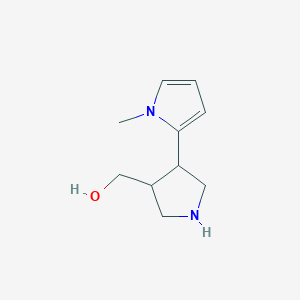
![6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478214.png)
![Methyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478215.png)

